Calcium oxalate monohydrate

Overview

Description

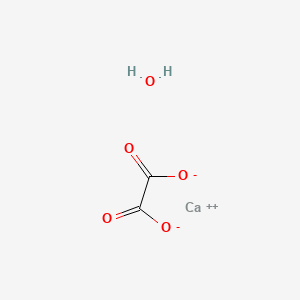

Calcium oxalate monohydrate is a calcium salt of oxalic acid with the chemical formula CaC₂O₄·H₂O. It is a naturally occurring compound found in various plants and is a primary constituent of kidney stones in humans. The compound crystallizes in the monohydrate form, which is the most stable and common form of calcium oxalate.

Mechanism of Action

Target of Action

Calcium oxalate monohydrate primarily targets the kidneys, specifically the renal tubules . It is the most common form found in kidney stones . The compound has a great tendency to bind to other urinary macromolecules, leading to aggregation and stone formation .

Mode of Action

This compound forms when there is too much oxalate, too little liquid, and the oxalate “sticks” to calcium while urine is being made by the kidneys . The compound’s interaction with its targets results in the formation of crystals in the urine. These crystals may stick together and form a solid mass, commonly known as a kidney stone .

Biochemical Pathways

The formation of this compound stones involves several biochemical pathways. Oxalate is a natural substance found in many foods. After the body uses food for energy, waste products, including oxalate, travel through the bloodstream to the kidneys and are removed through urine . If there is too much waste in too little liquid, crystals can begin to form . The build-up of oxalate can form crystals, which can form kidney stones .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME)The oxalate is then absorbed and taken to the kidney, where it can form stones . Similarly, following gastric bypass surgery, the body absorbs less calcium from the digestive system. Because of this, higher levels of oxalate are found in the urinary tract .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, the precipitation reaction of calcium oxalate is influenced by spatial gradients and the density difference between the reactants, leading to strong convection in the form of a gravity current that drives the spatiotemporal pattern formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium oxalate monohydrate can be synthesized by mixing a solution of calcium chloride with a solution of oxalic acid under controlled conditions. The reaction typically occurs at room temperature, and the resulting precipitate is filtered and dried to obtain pure this compound crystals.

Industrial Production Methods: In industrial settings, this compound is produced by reacting calcium carbonate or calcium hydroxide with oxalic acid. The reaction is carried out in large reactors, and the product is subsequently filtered, washed, and dried. The purity of the final product is ensured through various purification steps, including recrystallization.

Chemical Reactions Analysis

Types of Reactions: Calcium oxalate monohydrate undergoes several types of chemical reactions, including thermal decomposition and acid-base reactions.

Common Reagents and Conditions:

- CaC₂O₄·H₂O (s) → CaC₂O₄ (s) + H₂O (g)

- CaC₂O₄ (s) → CaCO₃ (s) + CO (g)

- CaCO₃ (s) → CaO (s) + CO₂ (g)

Thermal Decomposition: When heated, this compound decomposes in a series of steps. Initially, it loses water to form anhydrous calcium oxalate. Further heating leads to the formation of calcium carbonate and carbon monoxide.

Major Products Formed: The major products formed from the thermal decomposition of this compound include anhydrous calcium oxalate, calcium carbonate, carbon monoxide, calcium oxide, and carbon dioxide .

Scientific Research Applications

Comparison with Similar Compounds

Calcium oxalate monohydrate can be compared with other calcium oxalate hydrates, such as calcium oxalate dihydrate (CaC₂O₄·2H₂O) and calcium oxalate trihydrate (CaC₂O₄·3H₂O). These compounds differ in their hydration levels and crystal structures:

Calcium Oxalate Dihydrate: This form is less stable than the monohydrate and is less commonly found in nature. It has a different crystal structure and physical properties.

Calcium Oxalate Trihydrate: This is the least stable form and is rarely encountered.

The uniqueness of this compound lies in its stability and prevalence in biological systems, particularly in the formation of kidney stones .

Properties

IUPAC Name |

calcium;oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Ca.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHWSGSWNOHVHO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2CaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25454-23-3 (Parent), 144-62-7 (Parent) | |

| Record name | Calcium oxalate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50973513 | |

| Record name | Calcium ethanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic powder or lumps; Odorless; [Alfa Aesar MSDS] | |

| Record name | Calcium oxalate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

118175-19-2, 5794-28-5 | |

| Record name | Calcium, [ethanedioato(2-)-κO1,κO2]-, monohydrate labeled with deuterium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118175-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium oxalate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium ethanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium oxalate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM OXALATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PP86KK527 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

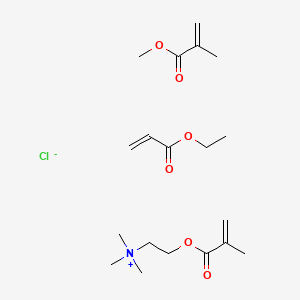

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of calcium oxalate monohydrate?

A1: The molecular formula of COM is CaC2O4·H2O, and its molecular weight is 146.112 g/mol.

Q2: What are the key spectroscopic features of COM?

A: Fourier transform infrared (FTIR) spectroscopy is commonly used to characterize COM. Characteristic peaks are observed, including those representing the stretching vibrations of oxalate ions (C2O42-) and the presence of water molecules within the crystal structure [, , , , , , ].

Q3: How does the morphology of COM crystals vary?

A: COM crystals can exhibit a variety of morphologies, including donuts, dumbbells, needles, plates, prisms, rosettes, round edges, and X-shapes []. The specific morphology is influenced by factors like solution composition, supersaturation, and the presence of growth inhibitors.

Q4: Can other compounds influence the formation of COM crystals?

A: Yes, the presence of certain compounds can influence COM crystal formation. For example, citrate ions inhibit COM nucleation and growth by forming soluble complexes with calcium ions, effectively reducing the concentration of free calcium available for COM formation []. Conversely, the presence of hydroxyapatite crystals can initiate the crystallization of COM [].

Q5: How does the presence of urinary proteins affect COM crystal growth?

A: Urinary proteins, such as uropontin (also known as osteopontin), can significantly inhibit COM crystal growth at physiological concentrations []. This inhibition is attributed to the adsorption of these proteins onto the surface of COM crystals, hindering further growth [, ].

Q6: Can COM grow on other crystal surfaces?

A: Yes, COM exhibits epitaxial growth on certain crystal surfaces, such as uric acid and sodium urate [, ]. This means that COM crystals can grow in a specific orientation on these pre-existing crystals, even at low supersaturation levels.

Q7: Is there a difference in the composition of kidney stones based on their location?

A: Research suggests that the composition of kidney stones can vary depending on geographical location. For instance, studies in North India have shown a predominance of COM stones, which are known for their hardness and distinct metabolic origin [].

Q8: How is the chemical composition of urinary stones analyzed?

A: Several techniques are employed to determine the chemical composition of urinary stones. Infrared spectroscopy, particularly FTIR-ATR (Attenuated Total Reflectance), is commonly used to identify the different components within a stone [, ]. X-ray diffraction analysis can further elucidate the crystalline structure and phases present within the stone [].

Q9: How can imaging techniques contribute to understanding urinary stones?

A: Computed Tomography (CT) scanning provides valuable information about the density of urinary stones, measured in Hounsfield units (HU). This information can be correlated with the chemical composition of the stone, aiding in the identification of different stone types and potentially influencing treatment decisions [, ]. Moreover, color-flow sonography has shown potential in identifying specific calcium oxalate stone types based on the presence or absence of a "twinkling artifact" [].

Q10: How do COM crystals interact with renal epithelial cells?

A: COM crystals can adhere to the surface of renal epithelial cells, a crucial step in the formation of kidney stones []. This adhesion can lead to cellular injury, as evidenced by increased lactate dehydrogenase (LDH) release and morphological changes in the affected cells []. Additionally, the presence of COM crystals can trigger oxidative stress in renal cells, contributing to further cellular damage [].

Q11: Can COM crystals induce changes in protein expression in renal cells?

A: Yes, exposure to high concentrations of oxalic acid and COM crystals can alter the protein expression profile of renal cells []. This includes changes in proteins involved in energy metabolism, cell multiplication, apoptosis, and other cellular processes, highlighting the complex interplay between COM and renal cell function.

Q12: Are there any natural inhibitors of COM crystal growth?

A: Several natural substances have been investigated for their potential to inhibit COM crystal growth. Extracts from plants like Ammi Visnaga (khella) [] and Macrotyloma uniflorum, Phaseolus lunatus, and Phaseolus vulgaris [] have shown promising in vitro inhibitory effects. Further research is needed to explore their efficacy in preventing kidney stone formation.

Q13: Can modifications to COM crystals influence their properties and potential applications?

A: Research has explored the effects of doping COM crystals with elements like cadmium [] and cobalt []. These modifications can alter the crystal growth process and potentially influence the physicochemical properties of the resulting crystals, opening avenues for new applications.

Q14: Can the knowledge of COM crystal growth be applied to other areas of biomaterial research?

A: Yes, understanding the factors that influence the nucleation, growth, and inhibition of COM crystals can provide valuable insights for the development of new biomaterials. For example, identifying molecules that effectively inhibit COM crystal growth could lead to strategies for preventing the encrustation of medical devices like catheters and stents [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

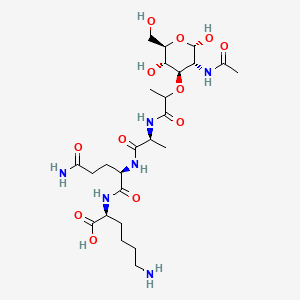

![(2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1200382.png)